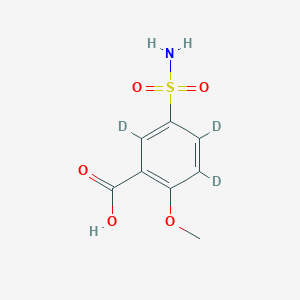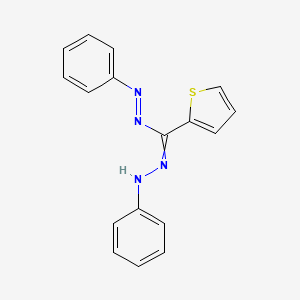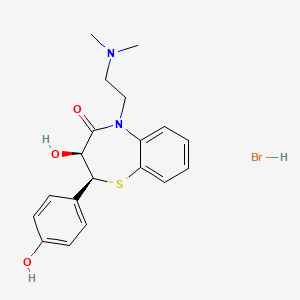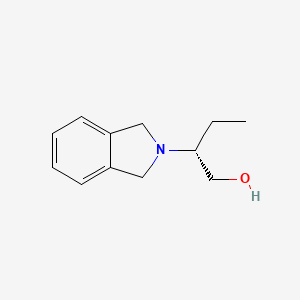
1-ベンジリデンアミノヒダントイン-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzylideneaminohydantoin-13C3 is a stable isotope-labeled compound, specifically labeled with carbon-13. This compound is an intermediate in the preparation of labeled 1-Amino Hydantoin. It is used extensively in various scientific research fields due to its unique properties and applications.
科学的研究の応用
1-Benzylideneaminohydantoin-13C3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard for chemical identification, qualitative and quantitative analysis, and detection.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo.
Medicine: It is employed in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: The compound serves as an environmental pollutant standard for detecting air, water, soil, sediment, and food contaminants
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzylideneaminohydantoin-13C3 is synthesized through a series of chemical reactions involving the incorporation of carbon-13 isotopes. The synthetic route typically involves the reaction of hydantoin with benzaldehyde in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific solvents such as acetone, dimethyl sulfoxide, or methanol.
Industrial Production Methods: In industrial settings, the production of 1-Benzylideneaminohydantoin-13C3 involves large-scale synthesis with stringent quality control measures. The process ensures the incorporation of carbon-13 isotopes in the desired positions within the molecule. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the purity and stability of the final product.
化学反応の分析
Types of Reactions: 1-Benzylideneaminohydantoin-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the benzylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce aminohydantoin derivatives.
作用機序
The mechanism of action of 1-Benzylideneaminohydantoin-13C3 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its incorporation into metabolic pathways, allowing researchers to track and study various biochemical processes. The labeled carbon-13 atoms enable precise monitoring of the compound’s distribution and transformation within biological systems.
類似化合物との比較
- 1-Benzylideneaminohydantoin
- 1-Amino Hydantoin
- 2-Methyl-5-nitro imidazole
Comparison: 1-Benzylideneaminohydantoin-13C3 is unique due to its carbon-13 labeling, which allows for detailed metabolic studies and precise tracking in various research applications. Compared to its non-labeled counterparts, this compound provides enhanced capabilities for studying complex biochemical pathways and environmental processes .
特性
IUPAC Name |
1-[(E)-benzylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9-7-13(10(15)12-9)11-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14,15)/b11-6+/i7+1,9+1,10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVLAELZNUZRPV-OSWPLBNHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)




![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)

